molecular formula C26H18N2O2S B7719528 (E)-4-((8-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one

(E)-4-((8-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one

カタログ番号 B7719528
分子量: 422.5 g/mol
InChIキー: ODEHTMUUIZDRID-CJLVFECKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-((8-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, commonly known as Largazole, is a natural compound that has gained attention in the scientific community due to its potential as an anticancer agent. Largazole was first isolated from a marine cyanobacterium, Symploca sp., in 2008. Since then, various research studies have been conducted to explore the synthesis, mechanism of action, and potential applications of Largazole in cancer treatment.

作用機序

Largazole functions as a potent HDAC inhibitor by binding to the active site of HDAC enzymes and preventing the deacetylation of histones. Histone acetylation plays a crucial role in the regulation of gene expression, and inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression and cell cycle arrest. Largazole has also been found to induce the expression of tumor suppressor genes, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
Largazole has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. Largazole has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Largazole has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.

実験室実験の利点と制限

One of the advantages of Largazole is its selectivity towards HDAC1 and HDAC3, which are implicated in cancer development. Largazole has also been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of Largazole is its complex synthesis process, which makes it challenging to obtain in large quantities. Largazole is also sensitive to light and air, which can affect its stability and potency.

将来の方向性

The potential of Largazole as an anticancer agent has led to various research studies exploring its applications in cancer treatment. Future research directions include the development of novel synthetic methods to obtain Largazole in larger quantities and the exploration of its potential in combination with other anticancer agents. The use of Largazole in preclinical studies and clinical trials is also an area of interest for future research. Furthermore, the identification of biomarkers for Largazole sensitivity and resistance can aid in the development of personalized cancer treatment strategies.

合成法

The synthesis of Largazole is a complex process that involves multiple steps. The first step involves the synthesis of the quinoline ring, followed by the formation of the oxazole ring. The final step involves the addition of the phenylthio group to the quinoline ring. The synthesis of Largazole is challenging due to the presence of multiple chiral centers, which require careful control of reaction conditions to obtain the desired stereoisomer.

科学的研究の応用

Largazole has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Largazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its ability to inhibit histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells, leading to uncontrolled cell growth. Largazole has been found to selectively inhibit HDAC1 and HDAC3, which are implicated in cancer development.

特性

IUPAC Name

(4E)-4-[(8-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c1-17-9-8-12-19-15-20(25(28-23(17)19)31-21-13-6-3-7-14-21)16-22-26(29)30-24(27-22)18-10-4-2-5-11-18/h2-16H,1H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEHTMUUIZDRID-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=CC=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=CC=C3)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。